Cimigenol Cimigenol Cimigenol is a triterpenoid. It derives from a hydride of a cycloartane.
Cimigenol is a natural product found in Actaea europaea, Actaea dahurica, and other organisms with data available.
See also: Black Cohosh (part of).
Brand Name: Vulcanchem
CAS No.: 3779-59-7
VCID: VC21339314
InChI: InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
SMILES: CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol

Cimigenol

CAS No.: 3779-59-7

Cat. No.: VC21339314

Molecular Formula: C30H48O5

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Cimigenol - 3779-59-7

CAS No. 3779-59-7
Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
IUPAC Name (1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Standard InChI InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Standard InChI Key CNBHUROFMYCHGI-IEUUZZHOSA-N
Isomeric SMILES C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
SMILES CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Canonical SMILES CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O

Cimigenol features a cycloartane triterpene skeleton characterized by a tetracyclic structure with a cyclopropane ring. The basic structure can be modified through various functional groups, creating numerous derivatives with different biological properties. While the structure of pure cimigenol itself is not explicitly detailed in the search results, related compounds such as Cimigenol-3-O-β-D-xyloside (also known as Cimigenoside) are referenced in the literature .

From the available research, we can identify several related compounds including 7,8-didehydrocimigenol and 25-O-acetyl-7,8-didehydrocimigenol, suggesting that the basic cimigenol structure can undergo various modifications including dehydrogenation and acetylation . These structural variations may contribute to differences in bioactivity profiles among cimigenol derivatives.

The physical properties of related compounds provide insight into cimigenol's characteristics. For instance, CIMIGENOL 3-O-BETA-D-XYLOPYRANOSIDE has a molecular formula of C35H56O9 with a molecular weight of 620.81 . It appears as a white powder with the following properties:

PropertyValue
Melting point269-271 °C
Boiling point740.3±60.0 °C (Predicted)
Density1.32±0.1 g/cm³ (Predicted)
Water solubilitySparingly soluble
Methanol solubilitySoluble
FormPowder
ColorWhite
pKa13.03±0.70 (Predicted)

These properties suggest that cimigenol and its derivatives possess relatively high thermal stability, limited water solubility, and are likely more soluble in organic solvents such as methanol .

Sources and Natural Occurrence

Cimigenol and its derivatives are primarily isolated from the underground parts (roots and rhizomes) of various Cimicifuga species. Based on the available research, several important plant sources have been identified:

  • Cimicifuga racemosa (Black Cohosh) - A plant traditionally used for women's health conditions, containing cimigenol and various derivatives

  • Cimicifuga simplex - From which researchers have isolated multiple cyclolanostanol glycosides, including cimigenol derivatives

  • Cimicifuga heracleifolia - Another species containing related compounds

These plants belong to the Ranunculaceae family and are native to regions across North America and Asia. The extraction of cimigenol and related compounds typically involves processing the plant material with various solvents such as methanol or ethanol.

Research indicates that triterpenes like cimigenol exhibit remarkable stability under various conditions. They can maintain their structural integrity at different temperatures and humidity levels . This stability enhances their utility both in research settings and potential industrial applications. The stability of these compounds also contributes to the long shelf-life of traditional herbal preparations containing these constituents.

Biological Activities

Antitumor Effects

Effects on Leukemia Cells

Recent research has expanded our understanding of cimigenol's anticancer activities by investigating its effects on acute myeloid leukemia (AML) cells. A study evaluated cimigenol treatment effects on cell proliferation by disrupting bone marrow stromal cells (BMSCs) through the C-X-C chemokine receptor type 4 (CXCR4)/stromal cell-derived factor-1α (SDF-1α) pathway .

The study utilized MV-4-11 and U937 cell lines and was structured in two parts. Initially, the cell lines were divided into multiple groups: normal control (NC), BMSC (cells co-cultured with BMSCs), BMSC + DMSO, and three groups treated with different concentrations of cimigenol (5 mg/ml, 10 mg/ml, and 20 mg/ml) . The second phase established groups including NC, BMSC, BMSC + BL8040 (treated with the CXCR4 inhibitor BL8040), BMSC + cimigenol, and BMSC + cimigenol + BL8040.

Flow cytometry analysis revealed that compared to the control group, apoptosis rates were significantly reduced in the BMSC and BMSC + DMSO groups. With cimigenol treatment, apoptosis rates increased significantly in both MV-4-11 and U937 cell lines in a dose-dependent manner . These findings were further confirmed by TUNEL assay, which showed that cimigenol treatment significantly increased the number of apoptotic cells in a dose-dependent pattern .

The researchers concluded that cimigenol decreased acute myeloid leukemia cells protected by BMSCs through the CXCR4/SDF-1α pathway . This mechanism represents an important finding for the potential development of cimigenol as a therapeutic agent against leukemia.

Related Compounds and Derivatives

Several derivatives and structurally related compounds of cimigenol have been identified and studied. These include:

CompoundDescription
Cimigenol-3-O-β-D-xyloside (Cimigenoside)A glycoside form with a xylose sugar attached at the 3-position through a beta-glycosidic bond
25-O-Acetylcimigenol-3-O-β-D-xylosideA derivative with an acetyl group attached at the 25-position of cimigenoside
7,8-DidehydrocimigenolA derivative featuring a double bond between positions 7 and 8
25-O-acetyl-7,8-didehydrocimigenolCombining both acetylation at position 25 and dehydrogenation at positions 7 and 8
1α-HydroxycimigenolA derivative with a hydroxyl group at position 1 in the alpha orientation

Studies have isolated twelve new cyclolanostanol glycosides from Cimicifuga simplex, indicating the rich diversity of these compounds . Each derivative may exhibit different biological activities compared to the parent compound, providing opportunities for developing compounds with enhanced efficacy or novel applications.

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